(R)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole (R)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13783307
InChI: InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)14-11-18-15(17-14)10-13-8-4-5-9-16-13/h1-9,14H,10-11H2/t14-/m0/s1
SMILES: C1C(N=C(O1)CC2=CC=CC=N2)C3=CC=CC=C3
Molecular Formula: C15H14N2O
Molecular Weight: 238.28 g/mol

(R)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

CAS No.:

Cat. No.: VC13783307

Molecular Formula: C15H14N2O

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole -

Specification

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
IUPAC Name (4R)-4-phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)14-11-18-15(17-14)10-13-8-4-5-9-16-13/h1-9,14H,10-11H2/t14-/m0/s1
Standard InChI Key QHDYXGFBKSWSIR-AWEZNQCLSA-N
Isomeric SMILES C1[C@H](N=C(O1)CC2=CC=CC=N2)C3=CC=CC=C3
SMILES C1C(N=C(O1)CC2=CC=CC=N2)C3=CC=CC=C3
Canonical SMILES C1C(N=C(O1)CC2=CC=CC=N2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

(R)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole (C₁₅H₁₄N₂O) consists of a 4,5-dihydrooxazole ring fused to a phenyl group at the 4-position and a pyridin-2-ylmethyl moiety at the 2-position (Figure 1) . The (R)-configuration at the 4-position induces chirality, critical for its stereoselective interactions in catalytic systems .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₄N₂O
Molecular Weight238.28 g/mol
IUPAC Name(4R)-4-phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole
SMILESC1C@HC3=CC=CC=C3
CAS Number233256-44-5

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves cyclocondensation of (R)-2-amino-1-phenylpropanol with pyridine-2-carbaldehyde derivatives under acidic conditions (Scheme 1). A reported protocol yields the product via:

  • Formation of the oxazole ring: Reaction of the amino alcohol with a carbonyl source (e.g., triphosgene) to generate the oxazoline intermediate.

  • Functionalization: Introduction of the pyridinylmethyl group via nucleophilic substitution or Grignard addition.

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield
CatalystHCl (anhydrous)65–78%
Temperature80–100°C
SolventToluene

Chirality Control

The (R)-configuration is preserved using chiral pool synthesis or asymmetric catalysis. Enantiomeric excess (>90% ee) is achievable via resolution with tartaric acid derivatives.

Applications in Asymmetric Catalysis

Palladium-Catalyzed Allylic Alkylation

(R)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole functions as a PHOX-type ligand in Pd-catalyzed asymmetric allylic alkylation (AAA). Key applications include:

  • Construction of Quaternary Stereocenters: The ligand enables enantioselective alkylation of cyclic ketones with allylic carbonates, achieving up to 99% ee (Scheme 2) .

  • Decarboxylative Protonation: Pd/PHOX systems facilitate decarboxylative protonation of β-keto-allyl esters, yielding α-alkylated ketones with 92% ee .

Table 3: Catalytic Performance in AAA

SubstrateProductee (%)Yield (%)
Cyclohexanone derivativeα-Alkylated ketone9989
β-Keto-allyl esterCarbazolone9295

Mechanistic Insights

The ligand’s pyridine nitrogen and oxazole oxygen coordinate Pd(0), stabilizing the π-allyl intermediate (Figure 2). Steric effects from the phenyl group enforce facial selectivity, dictating the attack trajectory of nucleophiles .

Future Directions and Challenges

Expanding Catalytic Utility

  • C–H Functionalization: Adapting the ligand for enantioselective C–H activation in arenes.

  • Photoredox Catalysis: Exploring dual Pd/photoredox systems for radical-involved transformations.

Biomedical Exploration

  • Target Identification: High-throughput screening against kinase libraries.

  • In Vivo Toxicity: Assessing pharmacokinetics and organ-specific toxicity in murine models.

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